molecular formula C7H4ClN3O2 B1511062 5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 1379336-68-1

5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B1511062
CAS No.: 1379336-68-1
M. Wt: 197.58 g/mol
InChI Key: XVQAYWGEGRQJQA-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial properties, interaction with various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused imidazo-pyrazine ring system, which is known for its reactivity and ability to interact with numerous biological targets. The presence of chlorine and carboxylic acid functional groups enhances its pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, various substituted derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and other pathogenic strains. The following table summarizes some key findings:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
5-Chloro-N-phenyl derivativeM. tuberculosis H37Rv1.56 - 6.25 µg/mL
5-Alkylamino derivativesM. smegmatis, M. kansasii0.78 - 3.13 µg/mL
5-Chloro derivativeCandida speciesSporadic activity

These findings indicate that certain derivatives exhibit potent antimycobacterial activity, with MIC values in the low microgram range, suggesting potential as new antitubercular agents .

The mechanism by which this compound exerts its biological effects is multifaceted. It has been shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis. For example, some derivatives act as phosphodiesterase inhibitors, which can disrupt signaling pathways within bacterial cells .

Study on Antimycobacterial Activity

In a study focused on the synthesis of various derivatives of pyrazine-2-carboxylic acids, researchers found that compounds containing the imidazo[1,2-a]pyrazine scaffold demonstrated significant inhibition against M. tuberculosis. The most active compound exhibited a 72% inhibition rate at a concentration of 6.25 µg/mL .

Cytotoxicity Evaluation

A complementary study assessed the cytotoxic effects of these compounds on human HepG2 liver cells. The results indicated that several derivatives maintained low cytotoxicity while exhibiting significant antimycobacterial activity, thus presenting a favorable therapeutic index .

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-9-2-6-10-4(7(12)13)3-11(5)6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQAYWGEGRQJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=C2C=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743786
Record name 5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379336-68-1
Record name 5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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